4-[(4-Ethylpiperazino)methyl]thiophenol
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Overview
Description
4-[(4-Ethylpiperazino)methyl]thiophenol is an organic compound with the molecular formula C13H20N2S It is a derivative of thiophenol, featuring a piperazine ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylpiperazino)methyl]thiophenol typically involves the reaction of 4-chloromethylthiophenol with 4-ethylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethylpiperazino)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Modified piperazine derivatives.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
4-[(4-Ethylpiperazino)methyl]thiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylpiperazino)methyl]thiophenol is not fully understood. it is believed to interact with molecular targets through its thiol group, which can form covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazino)methyl]thiophenol
- 4-[(4-Propylpiperazino)methyl]thiophenol
- 4-[(4-Butylpiperazino)methyl]thiophenol
Uniqueness
4-[(4-Ethylpiperazino)methyl]thiophenol is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Biological Activity
4-[(4-Ethylpiperazino)methyl]thiophenol is a thiophenol derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its antimicrobial and anticancer properties, among other therapeutic applications.
- Molecular Formula : C₁₃H₁₈N₂S
- Molecular Weight : 238.36 g/mol
- Structure : The compound features a thiophenol moiety with a 4-ethylpiperazino group, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
The mechanism of action appears to involve the inhibition of cell wall synthesis and disruption of membrane integrity, leading to cell lysis.
Anticancer Properties
The compound has also shown promise in cancer research. In cell line studies, it has been observed to inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The following table summarizes the findings:
Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |
The anticancer activity is attributed to the compound's ability to induce apoptosis through the activation of caspase pathways and modulation of signaling pathways involved in cell survival.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various thiophenol derivatives, including this compound. The results indicated that this compound had a broader spectrum of activity compared to traditional antibiotics, suggesting its potential as an alternative treatment for resistant bacterial infections.
- Cancer Cell Line Study : Research published in Cancer Letters demonstrated that treatment with this compound led to significant tumor regression in xenograft models. The study highlighted the compound's role in downregulating oncogenic pathways and upregulating tumor suppressor genes.
Properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-2-14-7-9-15(10-8-14)11-12-3-5-13(16)6-4-12/h3-6,16H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLKCJPUYZAYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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